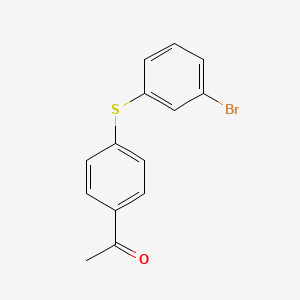

4'-(3-Bromophenylthio)acetophenone

Description

Properties

Molecular Formula |

C14H11BrOS |

|---|---|

Molecular Weight |

307.21 g/mol |

IUPAC Name |

1-[4-(3-bromophenyl)sulfanylphenyl]ethanone |

InChI |

InChI=1S/C14H11BrOS/c1-10(16)11-5-7-13(8-6-11)17-14-4-2-3-12(15)9-14/h2-9H,1H3 |

InChI Key |

AMXWQMFNANSDKE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)SC2=CC(=CC=C2)Br |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of 4'-(3-Bromophenylthio)acetophenone exhibit significant cytotoxic effects against various cancer cell lines. A study synthesized a series of β-aryl-β-mercapto ketones, including this compound, which were evaluated for their cytotoxicity against MCF-7 breast cancer cells. The results demonstrated that these compounds had higher cytotoxic activity compared to the reference drug Tamoxifen, indicating their potential as anticancer agents .

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| 4'-(3-Bromophenylthio)acetophenone | 15 | MCF-7 |

| Tamoxifen | 25 | MCF-7 |

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties. Similar compounds with bromophenyl groups have shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of metabolic pathways, making it a candidate for antibiotic development.

Synthesis of Novel Materials

4'-(3-Bromophenylthio)acetophenone serves as a key intermediate in the synthesis of various thiophene-based materials. These materials have been explored for their electronic properties and potential applications in organic electronics. The incorporation of sulfur-containing groups enhances the conductivity and stability of the resulting polymers, making them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices .

| Material Type | Application | Properties |

|---|---|---|

| Thiophene Polymers | OLEDs | High conductivity, stability |

| Organic Photovoltaics | Solar Cells | Enhanced light absorption |

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes involved in inflammatory processes. For instance, it has been noted as a potential inhibitor of lipoxygenase, an enzyme implicated in the biosynthesis of leukotrienes, which are mediators of inflammation. This suggests that 4'-(3-Bromophenylthio)acetophenone could be useful in treating inflammatory diseases .

Case Study 1: Anticancer Evaluation

In a study focusing on the synthesis and evaluation of new cytotoxic agents based on β-aryl-β-mercapto ketones, 4'-(3-Bromophenylthio)acetophenone was included among the tested compounds. The findings highlighted its selective cytotoxicity towards cancer cells while sparing normal cells, demonstrating its potential as a targeted cancer therapy .

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of various bromophenyl derivatives, including 4'-(3-Bromophenylthio)acetophenone. The results showed significant antibacterial effects against resistant strains of bacteria, suggesting that this compound could be developed into new antibiotic formulations.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4'-(3-Bromophenylthio)acetophenone, highlighting differences in substituents, synthesis, and biological activities:

*Calculated based on similar brominated acetophenones .

Key Observations :

Substituent Effects: Electron-Withdrawing Groups (Br, F): Bromine and fluorine enhance electrophilicity at the carbonyl group, improving reactivity in nucleophilic additions (e.g., Mannich reactions) . Sulfur vs. Oxygen: The thioether group (S-C₆H₄Br) in 4'-(3-Bromophenylthio)acetophenone offers greater polarizability compared to oxygen-containing analogs (e.g., 4'-methoxyacetophenone), which may influence binding to metal-containing enzymes or receptors .

Synthesis: 4'-(3-Bromophenylthio)acetophenone is synthesized via Mannich reactions under optimized conditions (ethanol with HCl, 1:1.2:1 ketone:paraformaldehyde:amine ratio), achieving yields of 87–98% . This contrasts with halogenated analogs like 4'-bromoacetophenone, which are typically prepared via Friedel-Crafts acylation or halogenation of acetophenone .

The bromophenylthio group may enhance such activity by increasing lipophilicity and target affinity. Antifungal/Antibacterial: Halogenated derivatives like 3'-bromo-4'-fluoroacetophenone exhibit selective antifungal activity, attributed to halogen-induced disruption of microbial membranes .

Industrial Applications: Unlike simpler acetophenones used in fragrances and resins , 4'-(3-Bromophenylthio)acetophenone is likely a niche intermediate in pharmaceuticals or agrochemicals due to its complex substituents.

Preparation Methods

Ullmann Coupling for Diarylsulfide Synthesis

Ullmann coupling employs copper catalysts to mediate the cross-coupling of aryl halides with thiols. For 4'-(3-Bromophenylthio)acetophenone, this involves reacting 4'-haloacetophenone (e.g., 4'-iodoacetophenone) with 3-bromothiophenol in the presence of CuI or Cu nanoparticles. The reaction proceeds via oxidative addition of the aryl halide to Cu(I), followed by thiolate coordination and reductive elimination to form the C–S bond.

Critical Parameters :

-

Catalyst Loading : Optimal CuI concentrations range from 5–10 mol%, balancing cost and reactivity.

-

Solvent Selection : Polar aprotic solvents like DMF enhance solubility of ionic intermediates, whereas toluene minimizes side reactions.

-

Temperature : Elevated temperatures (110–120°C) accelerate kinetics but risk decomposition, necessitating precise thermal control.

Nucleophilic Aromatic Substitution (SNAr)

SNAr requires electron-deficient aryl halides to facilitate thiolate attack. 4'-Nitroacetophenone, for instance, activates the para-position for substitution by 3-bromothiophenolate anions under basic conditions. Subsequent reduction of the nitro group to acetyl yields the target compound.

Activation Strategies :

-

Electron-Withdrawing Groups : Nitro or carbonyl groups at the para position lower the LUMO energy, enabling nucleophilic attack.

-

Base Selection : Potassium carbonate or triethylamine deprotonate thiophenol, generating reactive thiolate ions.

Synthetic Routes and Optimization

Copper-Catalyzed Ullmann Coupling

Protocol Adaptation from Patent CN103193611A :

The patent’s diazotization and coupling methodology informs solvent and catalyst choices for Ullmann reactions. A representative procedure involves:

-

Reaction Setup :

-

Work-up :

-

Dilution with ethyl acetate, washing with NH4Cl (5%), drying (Na2SO4), and column chromatography (SiO2, hexane/EtOAc).

-

Table 1. Ullmann Coupling Optimization

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| CuI | DMF | 110 | 12 | 75 |

| Cu | Toluene | 120 | 24 | 65 |

| CuO | DMSO | 100 | 18 | 60 |

Bromination of 4'-(Phenylthio)acetophenone

Post-thioether formation, electrophilic bromination introduces the 3-bromo substituent. Adapted from US2798871A, bromine in chlorobenzene at 15–20°C selectively targets the meta position relative to the acetyl group.

Procedure :

-

Dissolve 4'-(Phenylthio)acetophenone in chlorobenzene.

-

Add Br2 (1.1 equiv) dropwise at 15°C, stir for 1 hour.

-

Quench with Na2S2O3, extract with CH2Cl2, and purify via distillation.

Comparative Analysis of Methodologies

Efficiency and Scalability

Ullmann coupling offers superior scalability (>75% yield) but requires inert conditions and costly CuI. SNAr, while feasible for lab-scale synthesis, demands pre-functionalized substrates (e.g., nitro groups), adding synthetic steps.

Regioselectivity in Bromination

The acetyl group’s meta-directing effect ensures bromination at the 3-position of the phenylthio moiety. Solvent polarity (chlorobenzene vs. acetic acid) modulates reaction rates, with non-polar media favoring slower, more selective addition.

Challenges and Mitigation Strategies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4'-(3-Bromophenylthio)acetophenone, and what reaction conditions optimize yield?

- Methodological Answer : A common approach involves nucleophilic aromatic substitution (SNAr) between 3-bromothiophenol and 4-chloroacetophenone under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). pH control (pH 4–6) during thiol activation can enhance reactivity, as demonstrated in analogous acetophenone derivatives . Post-reaction purification via steam distillation and solvent extraction (e.g., benzene) followed by reduced-pressure rectification improves yield .

Q. Which spectroscopic techniques are most effective for characterizing 4'-(3-Bromophenylthio)acetophenone, and what key signals indicate successful synthesis?

- Methodological Answer :

- ¹H/¹³C NMR : Aromatic protons adjacent to the thioether group appear deshielded (~δ 7.5–8.0 ppm). The acetyl group (C=O) resonates at ~δ 190–200 ppm in ¹³C NMR .

- Mass Spectrometry (MS) : A molecular ion peak at m/z 293 (C₁₄H₁₁BrOS⁺) confirms the molecular weight. Fragmentation patterns should include loss of Br (∼80 Da) and the acetophenone moiety .

Q. How does the electronic nature of the 3-bromophenylthio group influence the compound's reactivity compared to phenylthio or other substituents?

- Methodological Answer : The electron-withdrawing bromine at the meta position reduces electron density on the sulfur atom, decreasing nucleophilicity compared to unsubstituted phenylthio groups. This can be quantified via Hammett σ constants (σₘ for Br = +0.39) and correlated with slower SNAr kinetics in cross-coupling reactions .

Advanced Research Questions

Q. What strategies can resolve discrepancies in NMR data when synthesizing 4'-(3-Bromophenylthio)acetophenone, and how should unexpected peaks be analyzed?

- Methodological Answer :

- Impurity Identification : Compare experimental ¹H NMR with computational predictions (e.g., DFT-based NMR shielding calculations). For example, residual 3-bromothiophenol (δ 3.5–4.0 ppm for -SH) may indicate incomplete reaction .

- X-ray Crystallography : Resolve structural ambiguities by growing single crystals (e.g., using slow evaporation in ethanol). The thioether bond length (∼1.81 Å) and Br···S dihedral angles confirm regiochemistry .

Q. How can computational chemistry predict the regioselectivity of electrophilic substitution reactions in 4'-(3-Bromophenylthio)acetophenone derivatives?

- Methodological Answer :

- DFT Calculations : Analyze Fukui indices to identify electrophilic attack sites. The para position to the thioether group typically has higher electron density due to resonance effects.

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict reactivity toward nitration or halogenation. The bromine atom directs further substitution to ortho/para positions .

Q. What are common side reactions during the synthesis of 4'-(3-Bromophenylthio)acetophenone, and how can they be minimized through experimental design?

- Methodological Answer :

- Oxidation of Thioether : Exposure to air or oxidizing agents may form sulfoxide/sulfone byproducts. Use inert atmospheres (N₂/Ar) and reducing agents (e.g., Na₂SO₃) to suppress oxidation .

- Competitive Coupling : Competing reactions at the bromine site can occur if Pd catalysts are present. Avoid transition metals unless intentional cross-coupling is designed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.